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Compound of Interest

Compound Name: Mardepodect

Cat. No.: B1679693 Get Quote

An Important Note on Nomenclature: The compounds Mardepodect and MP-10 are, in fact,

the same investigational drug, known by its developmental code name PF-02545920. This

guide will provide a comprehensive pharmacokinetic profile of this single molecule, which will

be referred to as PF-02545920 throughout.

Developed by Pfizer, PF-02545920 is an orally active and potent selective inhibitor of

phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons

of the striatum.[1] By inhibiting PDE1A, PF-02545920 modulates critical intracellular signaling

pathways, making it a subject of investigation for neurological and psychiatric disorders,

including schizophrenia and Huntington's disease.[1][2] Although its development was

ultimately discontinued, a significant body of preclinical and clinical research has characterized

its pharmacokinetic properties.[1]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of PF-02545920 in both

preclinical animal models and human clinical trials.

Table 1: Preclinical Pharmacokinetics of PF-02545920 in Rhesus Monkeys
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Parameter 0.21 mg/kg (s.c.) 0.67 mg/kg (s.c.)

Mean Plasma Concentration

(Cp) at 1 hr (ng/mL)
36.8 136

Mean Unbound Plasma

Concentration (Cp,u) at 1 hr

(nM)

0.19 0.71

Peak Plasma Concentration

(Tmax)
1 - 2 hours 1 - 2 hours

Estimated PDE10A Target

Occupancy at 1 hr
~16% ~41%

Data sourced from a study in rhesus monkeys.

Table 2: Human Pharmacokinetics of PF-02545920

While specific Cmax, Tmax, and AUC values from human trials are not publicly detailed, clinical

studies have established effective dosing regimens and confirmed adequate drug exposure for

target engagement.
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Study Population Dosing Regimen Key Findings

Healthy Volunteers 10 mg and 20 mg single doses

PDE10A enzyme occupancy of

14-27% (10 mg) and 45-63%

(20 mg) was demonstrated via

PET imaging. The doses were

reported as safe and well-

tolerated.[3]

Patients with Schizophrenia
5 mg and 15 mg every 12

hours (Q12H) for 28 days

Pharmacokinetic exposures

were deemed adequate for

binding and inhibiting the

PDE10A enzyme.[1]

Patients with Huntington's

Disease

5 mg and 20 mg twice daily

(BID) for 26 weeks

The treatment was generally

safe and sufficiently tolerated.

[4]

Patients with Schizophrenia

(Adjunctive Treatment)

5 mg and 15 mg every 12

hours (Q12H) for 12 weeks

Observed drug exposures

were within the range

predicted to be adequate for

demonstrating efficacy.[5]

Experimental Protocols
Preclinical Pharmacokinetic Study in Rhesus Monkeys

Subjects: The study utilized rhesus monkeys.

Dosing: PF-02545920 was administered via subcutaneous (s.c.) injection at doses of 0.21

mg/kg and 0.67 mg/kg.

Sample Collection: Plasma samples were collected at 1, 2, and 3 hours post-injection to

determine the total plasma concentration of PF-02545920.

Analytical Method: The concentration of PF-02545920 in plasma was measured to determine

its pharmacokinetic profile. The unbound plasma concentration was calculated from the total

concentration.
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Pharmacodynamic Assessment: Positron Emission Tomography (PET) imaging was used to

estimate the target occupancy of PDE10A in the brain.

Human Clinical Trials (Phase I and II)

Study Design: The human studies included randomized, double-blind, placebo-controlled

trials.

Participants: The trials enrolled healthy volunteers as well as patients diagnosed with

schizophrenia or Huntington's disease.[1][2][5][6]

Dosing Regimens:

Schizophrenia Monotherapy Trial (NCT00570063): Patients received 15 mg of PF-

02545920 or a placebo orally twice a day for 21 days.[6]

Schizophrenia Adjunctive Therapy Trial: Patients were administered 5 mg or 15 mg of PF-

02545920 orally every 12 hours for 12 weeks, in addition to their stable antipsychotic

medication.[5]

Huntington's Disease Trial (AMARYLLIS - NCT02197130): Participants were randomized

to receive 5 mg or 20 mg of PF-02545920, or a placebo, twice daily for 26 weeks.[4]

Pharmacokinetic Assessments: Blood samples were collected to measure plasma

concentrations of PF-02545920 to ensure that drug exposures were adequate for potential

efficacy.[1][5]

Safety and Tolerability Monitoring: Throughout the trials, participants were monitored for

adverse events, and general physical examinations were conducted.[6]

Signaling Pathway and Experimental Workflow
PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in regulating cyclic adenosine

monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways

within medium spiny neurons. Inhibition of PDE10A by PF-02545920 leads to an accumulation

of these second messengers, thereby modulating downstream signaling cascades.
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Caption: PDE10A signaling pathway and the inhibitory action of PF-02545920.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetic Profile of
Mardepodect (MP-10)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679693#comparing-the-pharmacokinetic-profiles-of-
mardepodect-and-mp-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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